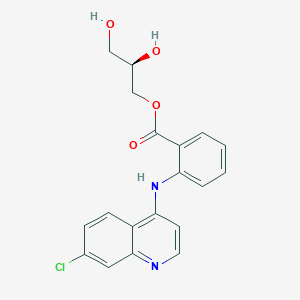

Glafenine, (R)-

Description

BenchChem offers high-quality Glafenine, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glafenine, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1301253-65-5 |

|---|---|

Molecular Formula |

C19H17ClN2O4 |

Molecular Weight |

372.8 g/mol |

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/t13-/m1/s1 |

InChI Key |

GWOFUCIGLDBNKM-CYBMUJFWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)OC[C@@H](CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Glafenine: A Proteostasis Modulator for CFTR Correction via the Arachidonic Acid Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, leading to a loss of chloride ion transport at the epithelial cell surface. While significant progress has been made with the development of CFTR modulators, there remains a need for therapies with alternative mechanisms of action. (R)-Glafenine, a formerly marketed analgesic, has been identified as a CFTR corrector that rescues the trafficking of F508del-CFTR to the cell membrane. This document provides a comprehensive technical overview of the mechanism of action of (R)-glafenine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Inhibition of COX-2 in the Arachidonic Acid Pathway

(R)-Glafenine functions as a CFTR corrector through a novel mechanism that does not involve direct binding to the CFTR protein. Instead, it acts as a proteostasis modulator by targeting the arachidonic acid pathway. Specifically, (R)-glafenine inhibits the cyclooxygenase-2 (COX-2) enzyme.

The key steps in this mechanism are:

-

Inhibition of COX-2: (R)-Glafenine inhibits the activity of COX-2, a key enzyme in the conversion of arachidonic acid to prostaglandin H2 (PGH2).

-

Reduction of Prostaglandin E2 (PGE2): The inhibition of COX-2 leads to a decrease in the production of downstream prostaglandins, most notably PGE2.

-

Alleviation of ER Stress and Improved Proteostasis: The reduction in PGE2 signaling is thought to alleviate cellular stress and modulate the protein quality control machinery within the endoplasmic reticulum. This improved proteostasis environment facilitates the correct folding and processing of the F508del-CFTR protein.

-

Rescue of F508del-CFTR Trafficking: As a result, a greater proportion of F508del-CFTR protein can escape degradation and traffic to the cell surface, where it can function as a chloride channel.

This indirect mechanism of action distinguishes (R)-glafenine from pharmacological chaperones like lumacaftor and tezacaftor, which bind directly to the F508del-CFTR protein to aid in its folding.

Signaling Pathway Diagram

Caption: Signaling pathway of (R)-glafenine in CFTR correction.

Quantitative Data on (R)-Glafenine-Mediated CFTR Correction

The efficacy of (R)-glafenine in correcting the F508del-CFTR defect has been quantified in various cellular models. The following tables summarize key findings from the literature.

Table 1: F508del-CFTR Protein Correction

| Parameter | Cell Line | (R)-Glafenine Concentration | Result | Reference |

| Surface Expression | BHK | 10 µM | ~40% of wild-type CFTR | [1] |

| Mature CFTR (Band C) | BHK | 10 µM | 3-fold increase compared to vehicle | [2] |

| Immature CFTR (Band B) | BHK | 10 µM | 8-fold increase compared to vehicle | [2] |

Table 2: Functional Correction of F508del-CFTR

| Assay | Cell Line | (R)-Glafenine Concentration | Measurement | Result | Reference |

| Short-Circuit Current (Isc) | Polarized CFBE41o- | 10 µM | Forskolin + Genistein stimulated Isc | Increased Isc response | [1] |

| FLIPR Membrane Potential | BHK | 10 µM | Membrane depolarization | Increased depolarization |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of (R)-glafenine.

Western Blotting for CFTR Maturation

This protocol is used to assess the glycosylation state of CFTR, distinguishing between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.[3][4][5]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (6% or 4-15% gradient)

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary anti-CFTR antibody (e.g., clone 596)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with (R)-glafenine (e.g., 10 µM for 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Experimental Workflow: Western Blotting

Caption: Workflow for Western blotting to assess CFTR maturation.

Ussing Chamber Short-Circuit Current (Isc) Measurements

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.[1][2]

Materials:

-

Polarized epithelial cells (e.g., CFBE41o-) grown on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

CFTR agonists (e.g., forskolin, genistein)

-

CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

-

Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.

-

Treatment: Treat the cells with (R)-glafenine (e.g., 10 µM for 24 hours).

-

Mounting: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers.

-

Equilibration: Equilibrate the chambers with Ringer's solution and maintain at 37°C.

-

Baseline Measurement: Record the baseline short-circuit current.

-

CFTR Activation: Add CFTR agonists to the apical chamber and record the increase in Isc.

-

CFTR Inhibition: Add a CFTR inhibitor to confirm that the observed current is CFTR-dependent.

-

Data Analysis: Calculate the change in Isc in response to agonists and inhibitors.

Experimental Workflow: Ussing Chamber

Caption: Workflow for Ussing chamber short-circuit current measurements.

FLIPR Membrane Potential Assay

This high-throughput fluorescence-based assay measures changes in cell membrane potential, which can be used as an indicator of ion channel activity.[6][7]

Materials:

-

Cells expressing F508del-CFTR

-

96- or 384-well plates

-

FLIPR Membrane Potential Assay Kit

-

FLIPR instrument

-

CFTR agonists (e.g., forskolin, genistein)

Procedure:

-

Cell Plating: Plate cells in microplates and incubate overnight.

-

Treatment: Treat cells with (R)-glafenine for the desired time.

-

Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 30-60 minutes at 37°C.

-

Baseline Reading: Place the plate in the FLIPR instrument and record the baseline fluorescence.

-

Agonist Addition: Add CFTR agonists to the wells and immediately begin recording the change in fluorescence.

-

Data Analysis: Analyze the fluorescence signal to determine the extent of membrane depolarization.

Experimental Workflow: FLIPR Assay

References

- 1. Ussing chamber studies of recombinant CFTR to determine CFFT‐004 concentration–response relationships [bio-protocol.org]

- 2. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]

- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 5. cff.org [cff.org]

- 6. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]

- 7. moleculardevices.com [moleculardevices.com]

Pharmacological Differences Between (R)- and (S)-Glafenine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

Introduction to Glafenine

Glafenine was historically used as an analgesic for various types of pain.[1] Its chemical structure, 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate, features a chiral center, giving rise to the (R)- and (S)-enantiomers. As a member of the NSAID family, glafenine exerts its effects through the inhibition of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][5]

In addition to its anti-inflammatory properties, recent research has highlighted glafenine's potential as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[6] This activity is believed to be mediated through the inhibition of the arachidonic acid pathway via COX-2.[6]

Despite its known chirality, there is a significant gap in the scientific literature regarding the specific pharmacological profiles of the individual (R)- and (S)-enantiomers of glafenine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit substantial differences in their pharmacodynamic and pharmacokinetic properties.[7]

Presumed Pharmacological Differences Between (R)- and (S)-Glafenine

Based on the principles of stereopharmacology, it is highly probable that the (R)- and (S)-enantiomers of glafenine exhibit distinct pharmacological profiles. These differences would stem from the three-dimensional arrangement of the molecules and their differential interactions with chiral biological targets, such as the active sites of enzymes and receptors.

2.1. Differential Cyclooxygenase (COX) Inhibition

It is anticipated that one enantiomer of glafenine will show greater potency and/or selectivity for COX-1 and COX-2. This is a common phenomenon among chiral NSAIDs. For instance, (S)-ibuprofen is significantly more potent as a COX inhibitor than (R)-ibuprofen. A similar stereoselective inhibition of COX enzymes is expected for the glafenine enantiomers.

2.2. Stereoselective Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of the glafenine enantiomers are likely to differ. This can be due to stereoselective binding to plasma proteins and differential metabolism by hepatic enzymes, which are themselves chiral. Such differences could lead to varying plasma concentrations and durations of action for each enantiomer.

2.3. Differential Adverse Effect Profile

The adverse effects that led to the withdrawal of racemic glafenine, such as anaphylactic reactions and nephrotoxicity, may be predominantly associated with one of the enantiomers.[3] A comprehensive toxicological evaluation of the individual enantiomers would be necessary to determine if one is significantly safer than the other.

Quantitative Data (Hypothetical)

As no specific experimental data for the individual enantiomers of glafenine is publicly available, the following tables are presented as a template to be populated once such research is conducted.

Table 1: Hypothetical In Vitro Cyclooxygenase Inhibition Data for Glafenine Enantiomers

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| (R)-Glafenine | Data not available | Data not available | Data not available |

| (S)-Glafenine | Data not available | Data not available | Data not available |

| Racemic Glafenine | Data not available | Data not available | Data not available |

Table 2: Hypothetical Pharmacokinetic Parameters of Glafenine Enantiomers in a Rodent Model

| Parameter | (R)-Glafenine | (S)-Glafenine |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Half-life (t½) (h) | Data not available | Data not available |

| Clearance (CL/F) (L/h/kg) | Data not available | Data not available |

| Volume of Distribution (Vd/F) (L/kg) | Data not available | Data not available |

Experimental Protocols

To elucidate the pharmacological differences between (R)- and (S)-glafenine, the following experimental protocols would be essential.

4.1. Chiral Separation of Glafenine Enantiomers

A validated chiral High-Performance Liquid Chromatography (HPLC) method would be required to separate and quantify the (R)- and (S)-enantiomers.

-

Instrumentation: HPLC system with a chiral stationary phase (CSP) column (e.g., polysaccharide-based column such as Chiralpak® or Lux®).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), with a small percentage of an acidic or basic additive to improve peak shape. The optimal mobile phase composition would need to be determined through method development.

-

Detection: UV detector set at the wavelength of maximum absorbance for glafenine.

-

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

4.2. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay would determine the inhibitory potency (IC50) of each enantiomer against COX-1 and COX-2.

-

Materials: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production).

-

Procedure:

-

Prepare a series of dilutions for each glafenine enantiomer.

-

In a multi-well plate, add the enzyme (COX-1 or COX-2) and the inhibitor (glafenine enantiomer) and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percent inhibition for each concentration of the enantiomer and determine the IC50 value by fitting the data to a dose-response curve.

-

4.3. In Vivo Pharmacokinetic Study in a Rodent Model

This study would determine the key pharmacokinetic parameters of each enantiomer.

-

Animals: Male and female Sprague-Dawley rats.

-

Procedure:

-

Administer a single oral or intravenous dose of either (R)-glafenine or (S)-glafenine to the rats.

-

Collect blood samples at predetermined time points.

-

Process the blood samples to obtain plasma.

-

Extract the glafenine enantiomers from the plasma samples.

-

Quantify the concentration of each enantiomer in the plasma samples using the validated chiral HPLC method.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using appropriate software.

-

4.4. CFTR Corrector Activity Assay

This assay would assess the ability of each enantiomer to rescue the function of mutant CFTR.

-

Cell Line: Human bronchial epithelial cells expressing the F508del-CFTR mutation (e.g., CFBE41o- cells).

-

Procedure:

-

Treat the cells with varying concentrations of each glafenine enantiomer for 24-48 hours.

-

Measure CFTR function using an Ussing chamber to record the short-circuit current in response to CFTR activators (e.g., forskolin and genistein) and inhibitors (e.g., CFTRinh-172).

-

An increase in the forskolin/genistein-stimulated and CFTRinh-172-inhibited current would indicate CFTR correction.

-

Visualizations

Diagram 1: General Experimental Workflow for Chiral Drug Analysis

References

- 1. Determination of glafenine in dosage forms and serum by thin layer densitometry and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sfera.unife.it [sfera.unife.it]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Enantioselective Effects of Glafenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glafenine, a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid class, has demonstrated efficacy as an analgesic and more recently has been identified as a corrector of the F508del-CFTR mutation in cystic fibrosis.[1][2] As a chiral molecule, glafenine exists as two enantiomers, the differential pharmacological and toxicological profiles of which remain largely unexplored in publicly available literature. This technical guide provides a framework for investigating the enantioselective effects of glafenine, drawing upon established methodologies for the chiral analysis of related compounds. The following sections detail proposed experimental protocols, data presentation structures, and visualizations of key pathways to facilitate further research into the stereospecific actions of glafenine's enantiomers. While specific quantitative data for glafenine enantiomers is not currently available, this guide serves as a comprehensive roadmap for researchers aiming to elucidate these critical aspects of its pharmacology.

Introduction to Chirality and its Importance in Drug Development

Many pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. These enantiomers, designated as (R)- and (S)-isomers, can exhibit profound differences in their pharmacological and toxicological properties due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] Therefore, the investigation of the enantioselective properties of a chiral drug is a critical aspect of modern drug development, with regulatory agencies increasingly requiring the characterization of individual enantiomers.

Glafenine possesses a chiral center, yet research to date has predominantly focused on the racemic mixture. This guide outlines the necessary steps to dissect the individual contributions of the (R)- and (S)-glafenine enantiomers to its overall pharmacological profile.

Proposed Experimental Protocols

Chiral Separation of Glafenine Enantiomers

The essential first step in studying enantioselective effects is the separation of the racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[4]

Objective: To develop and validate an HPLC method for the analytical and semi-preparative separation of (R)- and (S)-glafenine.

Proposed Methodology:

-

Column Screening: A variety of commercially available chiral stationary phases should be screened. Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD) are often a good starting point for the separation of NSAIDs.[4]

-

Mobile Phase Optimization: A systematic evaluation of different mobile phase compositions should be performed. This typically involves varying the ratio of an organic modifier (e.g., isopropanol, ethanol) in a non-polar solvent (e.g., hexane) for normal-phase chromatography, or an organic solvent (e.g., acetonitrile, methanol) with an aqueous buffer for reversed-phase chromatography. The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution.

-

Method Validation: The optimized method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Semi-Preparative Scale-Up: For the isolation of sufficient quantities of each enantiomer for further biological testing, the analytical method will be scaled up to a semi-preparative or preparative HPLC system. The purity of the collected fractions should be assessed using the validated analytical method.

In Vitro Enantioselective Cyclooxygenase (COX) Inhibition Assays

Glafenine is known to be a non-selective inhibitor of both COX-1 and COX-2 enzymes.[5] It is crucial to determine if this activity is enantioselective.

Objective: To quantify and compare the inhibitory potency of (R)- and (S)-glafenine on COX-1 and COX-2 enzymes.

Proposed Methodology:

-

Enzyme Source: Commercially available, purified recombinant human COX-1 and COX-2 enzymes will be used.

-

Assay Principle: A common method is to measure the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to a more stable product like prostaglandin E2 (PGE2). The amount of PGE2 produced can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Experimental Procedure:

-

The COX enzymes will be pre-incubated with a range of concentrations of (R)-glafenine, (S)-glafenine, or racemic glafenine.

-

The enzymatic reaction will be initiated by the addition of arachidonic acid.

-

The reaction will be stopped after a defined incubation period.

-

The concentration of PGE2 in each sample will be determined by ELISA.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for each enantiomer against each COX isoform will be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Enantioselective CFTR Correction Assays

Racemic glafenine has been shown to correct the trafficking defect of the F508del-CFTR mutant protein.[2][6] Determining the stereospecificity of this effect is of significant interest.

Objective: To evaluate the efficacy of (R)- and (S)-glafenine in rescuing the function of F508del-CFTR.

Proposed Methodology:

-

Cell Line: A human bronchial epithelial cell line expressing the F508del-CFTR mutation (e.g., CFBE41o-) will be used.

-

Ussing Chamber Assay: This technique measures ion transport across an epithelial monolayer.

-

Cells will be cultured on permeable supports to form a polarized monolayer.

-

The monolayers will be treated with (R)-glafenine, (S)-glafenine, or racemic glafenine for a specified period (e.g., 24 hours).

-

The monolayers will then be mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, will be recorded.

-

The CFTR channel will be stimulated with a cocktail of forskolin and genistein, and the change in Isc will be measured. The CFTR-specific current will be confirmed by the addition of a CFTR inhibitor (e.g., CFTRinh-172).

-

-

Data Analysis: The increase in CFTR-mediated Isc following treatment with each enantiomer will be compared to that of the vehicle control and the racemic mixture.

Enantioselective Pharmacokinetic Studies in an Animal Model

The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ significantly.[7] A pharmacokinetic study in a suitable animal model is necessary to understand the in vivo disposition of glafenine's enantiomers.

Objective: To characterize and compare the pharmacokinetic profiles of (R)- and (S)-glafenine following oral administration to rats.

Proposed Methodology:

-

Animal Model: Male Sprague-Dawley rats will be used.

-

Dosing: Separate groups of rats will receive an oral dose of (R)-glafenine, (S)-glafenine, or racemic glafenine.

-

Blood Sampling: Blood samples will be collected at predetermined time points post-dosing.

-

Sample Analysis: Plasma will be separated, and the concentrations of (R)- and (S)-glafenine will be determined using the validated chiral HPLC method.

-

Pharmacokinetic Analysis: The plasma concentration-time data will be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each enantiomer. The potential for in vivo chiral inversion (conversion of one enantiomer to the other) will also be assessed by measuring the concentration of the other enantiomer in the plasma of animals dosed with a single enantiomer.

Enantioselective Toxicity Studies

Given that glafenine's use has been limited due to adverse effects such as anaphylaxis and acute kidney failure, it is critical to investigate if these toxicities are associated with a specific enantiomer.[8]

Objective: To compare the in vitro cytotoxicity of (R)- and (S)-glafenine.

Proposed Methodology:

-

Cell Lines: Relevant cell lines, such as a human renal proximal tubule epithelial cell line (e.g., HK-2) and a human hepatocyte cell line (e.g., HepG2), will be used.

-

Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay will be used to assess cell viability.

-

Experimental Procedure:

-

Cells will be treated with a range of concentrations of (R)-glafenine, (S)-glafenine, or racemic glafenine for 24 and 48 hours.

-

Cell viability will be measured according to the assay manufacturer's protocol.

-

-

Data Analysis: The concentration of each compound that causes a 50% reduction in cell viability (IC50) will be calculated and compared.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between the enantiomers and the racemic mixture.

Table 1: Proposed In Vitro COX Inhibition Data for Glafenine Enantiomers

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| (R)-Glafenine | |||

| (S)-Glafenine | |||

| Racemic Glafenine |

Table 2: Proposed In Vitro F508del-CFTR Correction Data for Glafenine Enantiomers

| Compound (at 10 µM) | Change in Forskolin/Genistein-Stimulated Isc (µA/cm²) | % of Positive Control (e.g., VX-809) |

| Vehicle Control | ||

| (R)-Glafenine | ||

| (S)-Glafenine | ||

| Racemic Glafenine |

Table 3: Proposed Pharmacokinetic Parameters of Glafenine Enantiomers in Rats Following Oral Administration

| Parameter | (R)-Glafenine | (S)-Glafenine |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (0-t) (ng*h/mL) | ||

| Half-life (h) | ||

| Chiral Inversion (% converted) |

Table 4: Proposed In Vitro Cytotoxicity Data for Glafenine Enantiomers

| Compound | HK-2 Cells IC50 (µM) - 24h | HK-2 Cells IC50 (µM) - 48h | HepG2 Cells IC50 (µM) - 24h | HepG2 Cells IC50 (µM) - 48h |

| (R)-Glafenine | ||||

| (S)-Glafenine | ||||

| Racemic Glafenine |

Visualization of Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Caption: Hypothetical enantioselective inhibition of the arachidonic acid pathway by glafenine enantiomers.

Caption: Experimental workflow for assessing the enantioselective correction of F508del-CFTR.

Caption: Workflow for the enantioselective pharmacokinetic study of glafenine.

Conclusion

The comprehensive investigation of the enantioselective effects of glafenine is a scientifically imperative endeavor. While direct data on the differential activities of its enantiomers are currently lacking, the methodologies and frameworks presented in this guide provide a clear path forward for researchers. By systematically applying these established protocols for chiral separation, in vitro activity assessment, pharmacokinetic profiling, and toxicity evaluation, the scientific community can elucidate the stereospecific contributions of (R)- and (S)-glafenine to its therapeutic and adverse effects. This knowledge will be invaluable for optimizing its clinical use, potentially leading to the development of a safer and more effective single-enantiomer formulation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MeSH RDF Explorer [id.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.viamedica.pl [journals.viamedica.pl]

- 8. Chiral discrimination and enantioselective analysis of drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Glafenine: A Technical Deep Dive into Modulated Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Glafenine, a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid class, has garnered renewed interest beyond its analgesic properties for its potential as a modulator of cellular protein homeostasis, or proteostasis.[1] This technical guide provides an in-depth exploration of the cellular pathways known to be modulated by (R)-Glafenine, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway representations. While historically used for pain relief, its recently discovered activities, particularly in the context of cystic fibrosis, have opened new avenues for therapeutic development. This document aims to be a comprehensive resource for researchers investigating the multifaceted effects of this compound.

Core Modulated Cellular Pathways

(R)-Glafenine's primary mechanism of action revolves around the inhibition of the arachidonic acid pathway. However, its effects ripple out to influence other critical cellular processes, including cell cycle progression and apoptosis.

The Arachidonic Acid Pathway: The Central Hub of (R)-Glafenine's Action

The most well-documented cellular pathway modulated by (R)-Glafenine is the arachidonic acid cascade, a critical signaling pathway involved in inflammation. (R)-Glafenine acts as an inhibitor of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[2]

Mechanism of Action:

(R)-Glafenine's inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins, including prostaglandin E2 (PGE2).[2] The reduction in PGE2 levels alleviates the downstream signaling through the prostaglandin E2 receptor 4 (EP4), which has been identified as a key event in the correction of misfolded proteins like the cystic fibrosis transmembrane conductance regulator (CFTR).[3][4]

Figure 1: (R)-Glafenine's inhibition of the Arachidonic Acid Pathway.

Quantitative Data on Arachidonic Acid Pathway Modulation:

| Parameter | Cell Line | (R)-Glafenine Concentration | Observed Effect | Reference |

| COX-2 Inhibition | Recombinant Human | Not Specified | Potent Inhibition | [2] |

| F508del-CFTR Correction | BHK cells | 10 µM | 27.5% (± 1.1%) of wild-type surface CFTR expression | [2] |

| F508del-CFTR Correction | HBE cells | 10 µM | ~4-fold increase with a derivative (compound 49) over glafenine | [2] |

| F508del-CFTR Function | HBE cells | 10 µM | 19.5% (± 2.2%) of VX-809 response | [2] |

Experimental Protocols:

In Vitro COX Inhibition Assay:

A common method to assess COX-1 and COX-2 inhibition is a colorimetric or fluorometric assay.[5][6]

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Inhibitor Incubation: The enzymes are pre-incubated with varying concentrations of (R)-Glafenine or a vehicle control.

-

Substrate Addition: Arachidonic acid is added to initiate the reaction.

-

Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength.[5]

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Prostaglandin E2 (PGE2) Measurement Assay:

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying PGE2 levels in cell culture supernatants or tissue homogenates.[7]

-

Sample Collection: Collect cell culture media or tissue homogenates after treatment with (R)-Glafenine or vehicle.

-

ELISA Plate Preparation: A 96-well plate is coated with a capture antibody specific for PGE2.

-

Competitive Binding: Samples or standards are added to the wells along with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2. They compete for binding to the capture antibody.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate for HRP is added, and the color development is inversely proportional to the amount of PGE2 in the sample.

-

Quantification: The absorbance is read using a microplate reader, and the PGE2 concentration is determined from a standard curve.

CFTR Trafficking and Function: A Key Therapeutic Target

(R)-Glafenine's modulation of the arachidonic acid pathway has a significant impact on the trafficking and function of the CFTR protein, particularly the F508del mutant, which is the most common cause of cystic fibrosis.

Mechanism of Correction:

The reduction in PGE2 levels due to COX-2 inhibition by (R)-Glafenine leads to decreased signaling through the EP4 receptor.[3] This, in turn, promotes the proper folding and trafficking of the F508del-CFTR protein from the endoplasmic reticulum to the cell membrane, restoring its function as a chloride channel.[8]

Figure 2: (R)-Glafenine's role in correcting F508del-CFTR trafficking.

Experimental Protocols:

CFTR Maturation Assay (Western Blot):

This assay assesses the glycosylation state of CFTR, which indicates its trafficking through the Golgi apparatus.[9]

-

Cell Lysis: Cells expressing F508del-CFTR are treated with (R)-Glafenine and then lysed.

-

Protein Quantification: Protein concentration in the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to HRP.

-

Detection: The bands corresponding to the immature (Band B, core-glycosylated) and mature (Band C, complex-glycosylated) forms of CFTR are visualized by chemiluminescence. An increase in the Band C to Band B ratio indicates improved trafficking.

Ussing Chamber Assay for CFTR Channel Function:

This electrophysiological technique measures ion transport across an epithelial monolayer.[10][11]

-

Cell Culture: Epithelial cells expressing F508del-CFTR are grown on permeable supports to form a polarized monolayer.

-

Ussing Chamber Mounting: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.

-

CFTR Activation: CFTR is activated by adding forskolin (to increase cAMP) and a potentiator like genistein or VX-770 to the apical side.

-

Inhibition: The CFTR-specific inhibitor CFTRinh-172 is added to confirm that the measured current is mediated by CFTR. An increase in the forskolin-stimulated Isc in (R)-Glafenine-treated cells indicates restored channel function.

Cell Proliferation and Cell Cycle: An Anti-proliferative Effect

(R)-Glafenine has been shown to inhibit the proliferation of various cell types, including human aortic smooth muscle cells (haSMCs) and endothelial cells (ECs).[4] This anti-proliferative effect is associated with an arrest of the cell cycle.

Mechanism of Action:

While the precise molecular mechanism linking COX-2 inhibition to cell cycle arrest by (R)-Glafenine is not fully elucidated, it is known that prostaglandins can influence cell proliferation. By reducing prostaglandin synthesis, (R)-Glafenine may disrupt the signaling pathways that drive cell cycle progression. Studies have shown that (R)-Glafenine can induce a G2/M phase block in the cell cycle.[4]

Figure 3: (R)-Glafenine's effect on the cell cycle.

Quantitative Data on Cell Proliferation and Cell Cycle:

| Parameter | Cell Line | (R)-Glafenine Concentration | Observed Effect | Reference |

| Cell Proliferation | haSMCs & ECs | 10-100 µM (4-20 days) | Dose-dependent inhibition | [4] |

| Clonogenic Activity | haSMCs & ECs | 10-100 µM (4-20 days) | Dose-dependent inhibition | [4] |

| Cell Cycle | haSMCs | 50-100 µM | G2/M phase block | [4] |

Experimental Protocols:

Cell Viability and Proliferation Assay (MTS/MTT Assay):

These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.[12][13]

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of (R)-Glafenine for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: MTS or MTT reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

-

Incubation: The plate is incubated to allow for color development.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. A decrease in absorbance indicates reduced cell viability/proliferation.

Cell Cycle Analysis (Flow Cytometry):

This technique analyzes the DNA content of individual cells to determine their phase in the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with (R)-Glafenine, harvested, and washed.

-

Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membranes.

-

Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI. RNase is often included to prevent staining of double-stranded RNA.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is plotted as a histogram of DNA content. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have an intermediate DNA content. The percentage of cells in each phase is quantified.

Apoptosis: Induction of Programmed Cell Death

(R)-Glafenine has been demonstrated to induce apoptosis, or programmed cell death, in certain cell types. This effect has been notably observed in the intestinal epithelial cells of zebrafish.[1]

Mechanism of Action:

In zebrafish, (R)-Glafenine-induced apoptosis is associated with endoplasmic reticulum (ER) and mitochondrial stress, leading to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][4] This suggests that (R)-Glafenine can trigger the intrinsic pathway of apoptosis. While the direct involvement of Bcl-2 family proteins has not been explicitly detailed in the context of (R)-Glafenine, their role as regulators of mitochondrial-mediated apoptosis is well-established.

Figure 4: Proposed apoptotic pathway induced by (R)-Glafenine.

Quantitative Data on Apoptosis:

| Parameter | Model | (R)-Glafenine Concentration | Observed Effect | Reference |

| Intestinal Injury | Zebrafish larvae | 25 µM (12 hours) | Dose-dependent injury with apoptotic cell accumulation | [4] |

| Intestinal Damage | Zebrafish larvae | Not Specified | ~45% decrease with DALDA co-treatment | [1] |

| Mortality | Zebrafish larvae | Not Specified | ~2-fold improvement with DALDA co-treatment | [1] |

Experimental Protocols:

Caspase-3 Activation Assay (Western Blot or Activity Assay):

-

Western Blot:

-

Cell lysates from (R)-Glafenine-treated cells are subjected to SDS-PAGE and western blotting.

-

The membrane is probed with an antibody that specifically recognizes the cleaved (active) form of caspase-3.

-

-

Activity Assay:

-

A colorimetric or fluorometric assay is used that contains a specific peptide substrate for caspase-3 conjugated to a chromophore or fluorophore.

-

Cleavage of the substrate by active caspase-3 in the cell lysate releases the reporter molecule, which can be quantified.

-

Apoptosis Detection by Acridine Orange (AO) Staining:

Acridine orange is a fluorescent dye that intercalates with DNA and can be used to visualize apoptotic cells.[4]

-

Cell/Tissue Staining: Live cells or whole organisms (like zebrafish larvae) are incubated with a solution of acridine orange.

-

Fluorescence Microscopy: The stained samples are observed under a fluorescence microscope. Apoptotic cells exhibit condensed or fragmented nuclei that stain brightly.

NF-κB Signaling Pathway: An Indirect Connection

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. While direct modulation of the NF-κB pathway by (R)-Glafenine has not been definitively established, some indirect evidence suggests a potential link.

A study investigating a group of proteostatic correctors, which included glafenine, identified the MLK3 pathway as being relevant to their corrective effects on F508del-CFTR.[9][14] MLK3 is a known upstream activator of NF-κB. Furthermore, another component of this identified pathway, NF-κB2, also points towards a potential involvement of this signaling cascade.[9][14] In a zebrafish model of intestinal injury where glafenine was used as an inducer, NF-κB activation was observed in response to bacterial colonization, although a direct effect of glafenine on NF-κB was not demonstrated.[15][16]

Given the current lack of direct evidence, the modulation of the NF-κB pathway by (R)-Glafenine remains an area for further investigation.

Conclusion

(R)-Glafenine emerges as a multi-target compound with a well-defined primary mechanism of action centered on the inhibition of the arachidonic acid pathway via COX-2. This activity has significant downstream consequences, most notably the correction of CFTR misfolding, offering a promising therapeutic avenue for cystic fibrosis. Furthermore, its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis suggests potential applications in oncology and other diseases characterized by aberrant cell growth.

The potential connection to the NF-κB pathway, although currently indirect, warrants further exploration to fully delineate the anti-inflammatory and cellular effects of (R)-Glafenine. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and interpret future studies aimed at unlocking the full therapeutic potential of this intriguing molecule. As our understanding of the complex interplay of these cellular pathways deepens, so too will our ability to harness the diverse pharmacological properties of (R)-Glafenine for the development of novel and effective therapies.

References

- 1. Glafenine-induced intestinal injury in zebrafish is ameliorated by μ-opioid signaling via enhancement of Atf6-dependent cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epithelial delamination is protective during pharmaceutical-induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. COX Inhibition Assay | Nawah Scientific [nawah-scientific.com]

- 7. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correction of the Delta phe508 cystic fibrosis transmembrane conductance regulator trafficking defect by the bioavailable compound glafenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unravelling druggable signalling networks that control F508del-CFTR proteostasis | eLife [elifesciences.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unravelling druggable signalling networks that control F508del-CFTR proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. core.ac.uk [core.ac.uk]

- 16. researchgate.net [researchgate.net]

Unveiling Novel Molecular Targets for (R)-Glafenine: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers and drug development professionals on the discovery of novel molecular targets for the non-steroidal anti-inflammatory drug (R)-glafenine. This document outlines current knowledge of (R)-glafenine's mechanisms, presents detailed experimental protocols for target identification, and introduces computational approaches to accelerate discovery.

Introduction to (R)-Glafenine and the Imperative for Novel Target Discovery

(R)-Glafenine is an anthranilic acid derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[1][2] Historically used as a non-narcotic analgesic, its clinical application has been limited in some regions due to adverse effects.[3] Beyond its established role as an inhibitor of cyclooxygenase (COX) enzymes, recent research has illuminated its function as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein and as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2).[1][4][5]

The diverse biological activities of (R)-glafenine suggest the existence of additional, undiscovered molecular targets. The identification of these novel targets is paramount for several reasons: it can elucidate the full spectrum of its pharmacological and toxicological effects, enable drug repositioning for new therapeutic indications, and inform the design of second-generation compounds with improved efficacy and safety profiles. This guide provides a roadmap for the scientific community to explore the uncharted molecular landscape of (R)-glafenine.

Known Targets and Associated Signaling Pathways of (R)-Glafenine

(R)-Glafenine is known to interact with a few key proteins, modulating their activity and influencing downstream signaling cascades.

Quantitative Data on Known (R)-Glafenine Targets

The following table summarizes the known quantitative data for the interaction of (R)-glafenine with its established molecular targets.

| Target Protein | Target Class | Assay Type | Value | Notes |

| Cyclooxygenase-1 (COX-1) | Enzyme | In vitro inhibition | IC50: Varies by assay | Glafenine is a non-selective COX inhibitor, also targeting COX-1. |

| Cyclooxygenase-2 (COX-2) | Enzyme | In vitro inhibition | Optimal concentration for CFTR correction: 3 µM | Inhibition of COX-2 is linked to the rescue of class 2 CFTR mutants.[4][6] |

| ATP-binding cassette sub-family G member 2 (ABCG2) | Transporter | Inhibition assay | IC50: 3.2 µM | Also known as Breast Cancer Resistance Protein (BCRP).[5] |

The Arachidonic Acid Signaling Pathway

A primary mechanism of action for (R)-glafenine is its inhibition of COX enzymes within the arachidonic acid pathway. By blocking COX-2, glafenine prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).[4] This inhibitory action is central to its anti-inflammatory effects and its ability to correct certain CFTR mutations.[4]

Experimental Approaches for Novel Target Identification

The discovery of novel protein targets for (R)-glafenine can be systematically approached using a combination of experimental techniques. The following sections provide detailed protocols for key methodologies.

General Experimental Workflow for Novel Target Discovery

A logical workflow is essential for the efficient identification and validation of novel targets. This typically involves an initial discovery phase using unbiased screening methods, followed by a validation phase to confirm direct interactions and biological relevance.

Protocol 1: Affinity Chromatography-Mass Spectrometry

This method involves immobilizing (R)-glafenine on a solid support to "fish" for interacting proteins from a cell lysate.

3.2.1 Materials

-

(R)-Glafenine

-

NHS-activated Sepharose beads (or similar)

-

Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or excess free (R)-glafenine)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE reagents

-

Mass spectrometer

3.2.2 Methodology

-

Immobilization of (R)-Glafenine:

-

Dissolve (R)-glafenine in a suitable solvent and mix with NHS-activated Sepharose beads in coupling buffer.

-

Incubate for 4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Wash the beads with coupling buffer to remove unbound ligand.

-

Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.

-

Wash the beads extensively with alternating high and low pH buffers (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.0) to remove non-covalently bound material.

-

As a negative control, prepare beads that have been blocked without the addition of (R)-glafenine.

-

-

Cell Lysate Preparation:

-

Culture cells of interest to a high density and harvest.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Affinity Purification:

-

Incubate the cell lysate with the (R)-glafenine-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using elution buffer.

-

Neutralize the eluate immediately with neutralization buffer.

-

Concentrate the eluted proteins and separate them by SDS-PAGE.

-

-

Protein Identification:

-

Excise protein bands that are present in the (R)-glafenine eluate but absent or significantly reduced in the control eluate.

-

Perform in-gel tryptic digestion of the excised bands.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

Protocol 2: Chemical Proteomics with Photo-Affinity Labeling

This technique utilizes a modified (R)-glafenine probe containing a photoreactive group and a reporter tag (e.g., biotin) to covalently crosslink to target proteins upon UV irradiation.

3.3.1 Materials

-

Photo-affinity probe of (R)-glafenine (synthesized to include a photoreactive moiety like a diazirine or benzophenone, and a biotin tag)

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 365 nm)

-

Lysis buffer (as in 3.2.1)

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Mass spectrometer

3.3.2 Methodology

-

Probe Synthesis:

-

Synthesize a derivative of (R)-glafenine that incorporates a photoreactive group and a biotin tag, ensuring that these modifications do not abolish its biological activity.

-

-

Cell Treatment and Photocrosslinking:

-

Treat cultured cells with the photo-affinity probe for a specified time.

-

As a control, pre-incubate a separate set of cells with an excess of unmodified (R)-glafenine before adding the probe to competitively inhibit binding to specific targets.

-

Wash the cells to remove the unbound probe.

-

Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.

-

-

Protein Extraction and Enrichment:

-

Lyse the cells and collect the protein supernatant.

-

Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the captured proteins from the beads.

-

Separate the proteins by SDS-PAGE and identify candidate targets by comparing the protein profiles from the probe-treated and competitor-treated samples.

-

Excise unique bands for in-gel digestion and LC-MS/MS analysis.

-

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their increased stability against proteolysis upon ligand binding.[1][2][4][5]

3.4.1 Materials

-

(R)-Glafenine

-

Cell culture and lysis reagents

-

Protease (e.g., pronase, thermolysin)

-

Protease stop solution (e.g., EDTA for metalloproteases)

-

SDS-PAGE reagents

-

Western blot reagents or mass spectrometer

3.4.2 Methodology

-

Lysate Preparation:

-

Prepare a native protein lysate from the cells or tissue of interest.

-

-

Drug Incubation:

-

Divide the lysate into aliquots. Treat one aliquot with (R)-glafenine and another with a vehicle control (e.g., DMSO).

-

Incubate for a sufficient time to allow for binding.

-

-

Limited Proteolysis:

-

Add a protease to each aliquot to initiate protein digestion.

-

Incubate for a short, optimized period to achieve limited proteolysis.

-

Stop the digestion by adding a protease inhibitor or by heat denaturation.

-

-

Analysis of Protein Stability:

-

Separate the digested protein samples by SDS-PAGE.

-

Visualize the protein bands by Coomassie staining or silver staining.

-

Identify protein bands that are more resistant to proteolysis (i.e., more intact) in the (R)-glafenine-treated sample compared to the control.

-

-

Target Identification:

-

Excise the protected protein bands from the gel.

-

Identify the proteins by in-gel digestion and LC-MS/MS analysis.

-

Computational Approaches for Target Prediction

In silico methods can complement experimental approaches by predicting potential targets based on the chemical structure of (R)-glafenine and its similarity to other compounds with known targets.

4.1 Principle of Computational Target Prediction

Computational target prediction leverages various algorithms and databases to identify potential protein targets for a small molecule.[7][8] These methods can be broadly categorized as:

-

Ligand-based methods: These approaches compare the 2D or 3D structure of (R)-glafenine to libraries of compounds with known biological activities. If (R)-glafenine is structurally similar to a compound that binds to a specific target, it is predicted to bind to that target as well.

-

Structure-based methods (Docking): If the 3D structure of a potential target protein is known, molecular docking simulations can be used to predict the binding affinity and pose of (R)-glafenine within the protein's binding site.

4.2 Available Web Servers and Tools

Several publicly accessible web servers and software tools can be used for computational target prediction, including but not limited to:

-

SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

-

TargetNet: A web service for predicting potential drug-target interaction profiles.[9]

-

CODD-Pred: A web server for target identification and bioactivity prediction.[10]

Conclusion

The discovery of novel molecular targets for (R)-glafenine holds significant promise for advancing our understanding of its biological functions and for exploring its therapeutic potential beyond its established indications. The integrated approach presented in this guide, combining robust experimental methodologies with insightful computational predictions, provides a powerful framework for researchers to systematically identify and validate new protein interactors of (R)-glafenine. The successful application of these strategies will undoubtedly pave the way for innovative drug discovery and development efforts.

References

- 1. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 6. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-target interaction prediction: databases, web servers and computational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. TargetNet: a web service for predicting potential drug–target interaction profiling via multi-target SAR models | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

Preliminary Toxicity Screening of (R)-Glafenine: A Technical Guide

Introduction

Glafenine is an anthranilic acid derivative that was previously used as an analgesic.[4] Its use was discontinued due to a high incidence of severe adverse reactions.[1][2] As with many chiral drugs, the different enantiomers of glafenine may exhibit distinct pharmacological and toxicological profiles. This guide outlines a proposed strategy for the preliminary toxicity screening of (R)-Glafenine, focusing on the key toxicities associated with the parent drug.

Known Toxicities of Glafenine

The primary toxicities associated with glafenine are hepatotoxicity and nephrotoxicity. Cases of drug-induced liver injury and acute kidney failure have been reported.[5][6][7][8]

Hepatotoxicity

Glafenine has been associated with drug-induced liver injury (DILI), with some cases being severe.[5][6] The mechanism is not fully elucidated but is thought to be idiosyncratic.

Nephrotoxicity

Acute interstitial nephritis and acute renal failure have been documented with glafenine use.[7][8][9] The mechanism may be related to its effects as a prostaglandin antagonist.[8]

Proposed Preliminary Toxicity Screening Workflow for (R)-Glafenine

A tiered approach is recommended for the preliminary toxicity screening of (R)-Glafenine, starting with in vitro assays and progressing to in vivo studies if warranted.

Experimental Protocols

Detailed experimental protocols should be developed based on established guidelines from regulatory agencies such as the OECD and FDA.

In Vitro Hepatotoxicity Assay

-

Cell Line: Human hepatoma cell line (e.g., HepG2).

-

Methodology:

-

Culture HepG2 cells in appropriate media.

-

Expose cells to a range of concentrations of (R)-Glafenine for 24 and 48 hours.

-

Assess cell viability using a validated method (e.g., MTT assay).

-

Measure markers of cytotoxicity such as lactate dehydrogenase (LDH) release.

-

Determine the concentration that causes 50% inhibition of cell viability (IC50).

-

In Vitro Nephrotoxicity Assay

-

Cell Line: Human proximal tubule epithelial cell line (e.g., HK-2).

-

Methodology:

-

Culture HK-2 cells in appropriate media.

-

Expose cells to a range of concentrations of (R)-Glafenine for 24 and 48 hours.

-

Assess cell viability (e.g., using a neutral red uptake assay).

-

Measure markers of kidney injury (e.g., KIM-1, NGAL) in the cell supernatant.

-

Determine the IC50 value.

-

Data Presentation

All quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data

| Assay Type | Cell Line | Endpoint | (R)-Glafenine IC50 (µM) | Positive Control IC50 (µM) |

| Hepatotoxicity | HepG2 | Cell Viability (MTT) | To be determined | Acetaminophen |

| Nephrotoxicity | HK-2 | Cell Viability (Neutral Red) | To be determined | Cisplatin |

Potential Signaling Pathways in Glafenine-Induced Toxicity

The exact mechanisms of glafenine-induced toxicity are not fully understood. However, potential pathways can be hypothesized based on its classification as an NSAID and the observed adverse effects.

Conclusion

The historical data on glafenine strongly suggests that its (R)-enantiomer should be approached with significant caution. A thorough in vitro toxicity screening is a mandatory first step to assess its potential for hepatotoxicity and nephrotoxicity. Should in vitro studies indicate an acceptable safety profile, any subsequent in vivo studies must be carefully designed and ethically reviewed. The primary goal of this preliminary screening is to identify potential liabilities early in development and to ensure the safety of any further research.

References

- 1. Glafenine - Wikipedia [en.wikipedia.org]

- 2. Glafenine | C19H17ClN2O4 | CID 3474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Glafenine: more cons than pros?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Hepatotoxicity of glafenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Hepatotoxicity caused by glafenin. Apropos of 2 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Nephropathies due to analgesics. Acute tubulointerstitial nephropathy due to glafenine poisoning. Apropos of 5 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Acute renal insufficiency due to intentional glafenine poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glafenine [medbox.iiab.me]

(R)-Glafenine's Interaction with Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Glafenine, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the modulation of the prostaglandin synthesis pathway. This technical guide provides an in-depth analysis of the mechanism of action of (R)-glafenine, with a specific focus on its interaction with cyclooxygenase (COX) enzymes and the subsequent impact on prostaglandin production. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

Prostaglandins are a group of physiologically active lipid compounds that are involved in a wide array of biological processes, including inflammation, pain, fever, and platelet aggregation.[1] The synthesis of prostaglandins is initiated from arachidonic acid, which is converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is upregulated during inflammation. (R)-Glafenine, as an NSAID, targets these enzymes to reduce the production of prostaglandins, thereby mitigating inflammatory responses.[2]

Mechanism of Action of (R)-Glafenine

The primary mechanism of action of (R)-glafenine is the inhibition of the cyclooxygenase (COX) enzymes. By blocking the active site of these enzymes, (R)-glafenine prevents the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). This, in turn, halts the downstream synthesis of various prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2]

Recent studies have highlighted that the therapeutic effects of glafenine, particularly in the context of correcting cystic fibrosis transmembrane conductance regulator (CFTR) mutants, are primarily mediated through the inhibition of COX-2.[2] This suggests a degree of selectivity in its action, which is a desirable characteristic for minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

Quantitative Data on (R)-Glafenine Activity

While precise IC50 values for (R)-glafenine against COX-1 and COX-2 are not extensively reported in publicly available literature, comparative studies provide valuable insights into its inhibitory potency.

Table 1: In Vitro Inhibition of Prostaglandin Synthesis by Glafenine

| Preparation | Method | Observation | Reference |

| Guinea-pig lung homogenate | Measurement of prostaglandin biosynthesis from arachidonic acid | Glafenine's inhibitory potency is comparable to that of indomethacin. | [3] |

| Rat epididymal tissue | Noradrenaline-stimulated prostaglandin biosynthesis | Glafenine's inhibitory potency is similar to that of indomethacin. | [3] |

Table 2: Effect of Glafenine on Prostaglandin E2 (PGE2) Production

| Cell Line | Glafenine Concentration | Effect on PGE2 Production | Context of Study | Reference |

| BHK cells expressing F508del-CFTR | 10 µM | Significant inhibition of PGE2-mediated disruption of CFTR correction, implying a reduction in PGE2 synthesis. | Investigation of glafenine's mechanism in correcting CFTR mutants. | [2] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of (R)-glafenine on COX-1 and COX-2 enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of (R)-glafenine for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

(R)-Glafenine

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

DMSO (for dissolving (R)-glafenine)

-

96-well microplate

-

Microplate reader (for colorimetric or fluorometric detection) or LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of (R)-glafenine in DMSO.

-

Prepare serial dilutions of the (R)-glafenine stock solution in assay buffer to achieve a range of test concentrations.

-

Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and heme in assay buffer at their optimal concentrations.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the diluted (R)-glafenine solutions or vehicle control (DMSO in assay buffer) to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

-

Detection of Prostaglandin Production:

-

The product of the COX reaction, PGH2, is unstable and is typically converted to a more stable product for detection.

-

Colorimetric/Fluorometric Detection: A probe that reacts with PGH2 to produce a colorimetric or fluorescent signal is included in the reaction mixture. The absorbance or fluorescence is measured over time using a microplate reader.

-

LC-MS/MS Detection: The reaction is stopped after a specific time by adding an acid (e.g., formic acid). The amount of a specific prostaglandin (e.g., PGE2) is then quantified using a validated LC-MS/MS method.[4]

-

-

-

Data Analysis:

-

The rate of reaction is calculated for each concentration of (R)-glafenine.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Measurement of Prostaglandin E2 (PGE2) Levels in Cell Culture

This protocol outlines a method to quantify the effect of (R)-glafenine on PGE2 production in a cellular context.

Objective: To measure the reduction in PGE2 levels in cultured cells upon treatment with (R)-glafenine.

Materials:

-

Cell line of interest (e.g., macrophages, epithelial cells)

-

Cell culture medium and supplements

-

(R)-Glafenine

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

PGE2 ELISA kit

-

Cell lysis buffer

-

Bradford assay reagent or similar for protein quantification

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of (R)-glafenine or vehicle control for a predetermined period.

-

Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant.

-

Lyse the cells and collect the cell lysate.

-

-

PGE2 Quantification:

-

Measure the concentration of PGE2 in the collected supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the total protein concentration in the cell lysates using a Bradford assay or a similar method.

-

-

Data Analysis:

-

Normalize the PGE2 concentrations to the total protein content to account for variations in cell number.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of (R)-glafenine compared to the stimulated control.

-

Visualizations

Prostaglandin Synthesis Pathway and Inhibition by (R)-Glafenine

Caption: Prostaglandin synthesis pathway and the inhibitory action of (R)-glafenine on COX enzymes.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: A generalized workflow for determining the in vitro COX inhibitory activity of (R)-glafenine.

Conclusion

References

- 1. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]

- 2. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of prostaglandin biosynthesis by non-narcotic analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-Glafenine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed, theoretical protocol for the enantioselective synthesis of (R)-Glafenine. Glafenine is a non-steroidal anti-inflammatory drug that has been withdrawn from the market in several countries due to adverse effects. However, the study of its individual enantiomers remains a subject of scientific interest. As no established enantioselective synthesis is readily available in the literature, this protocol leverages a chiral pool approach, utilizing a commercially available chiral building block to introduce the desired stereochemistry. The proposed synthesis involves a two-step sequence: the synthesis of an achiral quinoline-aniline intermediate followed by a stereospecific nucleophilic substitution with an enantiopure epoxide.

Disclaimer: This is a theoretical protocol and has not been experimentally validated. It is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Proposed Synthetic Scheme

The proposed enantioselective synthesis of (R)-Glafenine is a two-step process:

-

Synthesis of N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine: This intermediate is prepared by the nucleophilic aromatic substitution of 4,7-dichloroquinoline with o-phenylenediamine.

-

Synthesis of (R)-2-((2-((7-chloroquinolin-4-yl)amino)phenyl)amino)-3-hydroxypropan-1-ol ((R)-Glafenine): This is achieved through the regioselective ring-opening of (R)-glycidol with the synthesized N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine.

Experimental Protocols

Step 1: Synthesis of N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine

This procedure is adapted from the synthesis of similar aminoquinoline derivatives.[1]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4,7-Dichloroquinoline | 198.05 | 10.0 | 1.98 g |

| o-Phenylenediamine | 108.14 | 20.0 | 2.16 g |

| Triethylamine | 101.19 | 100 | 13.9 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,7-dichloroquinoline (1.98 g, 10.0 mmol), o-phenylenediamine (2.16 g, 20.0 mmol), and N,N-dimethylformamide (DMF, 50 mL).

-